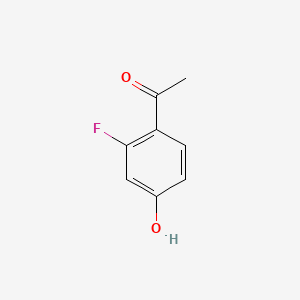

2'-Fluoro-4'-hidroxiacetofenona

Descripción general

Descripción

2-Fluoro-4'-hydroxyacetophenone (FHA) is a compound of interest to scientists due to its wide variety of uses in the lab. FHA is a versatile compound that has been used in a variety of applications, including synthesis, scientific research, and mechanism of action studies.

Aplicaciones Científicas De Investigación

Síntesis orgánica

La 2’-fluoro-4’-hidroxiacetofenona se utiliza como bloque de construcción en la síntesis orgánica . Es un reactivo versátil que puede utilizarse para construir una amplia variedad de compuestos orgánicos.

Preparación de calconas

Este compuesto puede utilizarse en la preparación de una serie de 4’-fluoro-2’-hidroxicalconas, mediante condensación aldólica con aldehídos sustituidos seguida de ciclación con hidrato de hidracina .

Química medicinal

La 2’-fluoro-4’-hidroxiacetofenona se ha utilizado recientemente en la preparación de benzo[b]furanos y tiofenos con actividad medicinal . Estos compuestos han mostrado potencial en diversas aplicaciones terapéuticas.

Estudios de oxidación biológica

Se ha informado la oxidación biológica de Baeyer-Villiger de 4’-fluoro-2’-hidroxiacetofenona a 4-fluorocatecol utilizando células completas de Pseudomonas fluorescens ACB . Este estudio proporciona información sobre las vías metabólicas de los compuestos fluorados en las bacterias.

Cristalografía

Los cristales de 2’-fluoro-4’-hidroxiacetofenona pertenecen al sistema cristalino monoclínico y al grupo espacial P2 1 /n . Esto lo convierte en un candidato adecuado para estudiar las interacciones intermoleculares y los motivos de empaquetamiento en el estado sólido.

Bloques de construcción fluorados

Como compuesto fluorado, la 2’-fluoro-4’-hidroxiacetofenona forma parte de la clase de compuestos organofluorados. Estos compuestos son particularmente importantes en las industrias farmacéutica y agroquímica debido a las propiedades únicas que confiere el átomo de flúor .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound 2’-Fluoro-4’-hydroxyacetophenone is the enzyme 4-hydroxyacetophenone monooxygenase . This enzyme plays a crucial role in the catabolism of 4-hydroxyacetophenone in Pseudomonas fluorescens ACB .

Mode of Action

The 2’-Fluoro-4’-hydroxyacetophenone interacts with its target, the 4-hydroxyacetophenone monooxygenase, through a process known as Biological Baeyer-Villiger oxidation . This interaction results in the conversion of 2’-Fluoro-4’-hydroxyacetophenone to 4-fluorocatechol .

Biochemical Pathways

The biochemical pathway affected by 2’-Fluoro-4’-hydroxyacetophenone is the 4-hydroxyacetophenone catabolic pathway . The compound is known to proceed through the intermediate formation of hydroquinone, which is further degraded through 4-hydroxymuconic semialdehyde and maleylacetate to β-ketoadipate .

Pharmacokinetics

It is known that the compound is insoluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 2’-Fluoro-4’-hydroxyacetophenone’s action involve the degradation of 4-hydroxyacetophenone, an environmental pollutant . This degradation process helps in the detoxification and removal of harmful substances from the environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Fluoro-4’-hydroxyacetophenone. For instance, the compound is incompatible with oxidizing agents . Therefore, its action and stability can be affected in oxidative environments. Furthermore, the compound’s insolubility in water suggests that its action and efficacy may be influenced by the presence or absence of water in its environment.

Análisis Bioquímico

Biochemical Properties

2’-Fluoro-4’-hydroxyacetophenone plays a crucial role in biochemical reactions, particularly in the Baeyer-Villiger oxidation process. This compound is known to interact with enzymes such as 4-hydroxyacetophenone monooxygenase and 4-hydroxyphenyl acetate hydrolase . These enzymes facilitate the conversion of 2’-Fluoro-4’-hydroxyacetophenone to hydroquinone, which is further degraded through a series of enzymatic reactions involving 4-hydroxymuconic semialdehyde dehydrogenase and maleylacetate reductase . The interactions between 2’-Fluoro-4’-hydroxyacetophenone and these enzymes are essential for its metabolic processing and subsequent biochemical effects.

Cellular Effects

2’-Fluoro-4’-hydroxyacetophenone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in cellular function, including changes in metabolic flux and metabolite levels . Additionally, 2’-Fluoro-4’-hydroxyacetophenone’s impact on cell signaling pathways can result in modifications to gene expression, further influencing cellular activities.

Molecular Mechanism

The molecular mechanism of 2’-Fluoro-4’-hydroxyacetophenone involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound undergoes Baeyer-Villiger oxidation, leading to the formation of 4-hydroxyphenyl acetate, which is subsequently hydrolyzed to hydroquinone . This process involves the action of specific enzymes that facilitate the conversion and degradation of 2’-Fluoro-4’-hydroxyacetophenone. The changes in gene expression and enzyme activity resulting from these interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Fluoro-4’-hydroxyacetophenone can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2’-Fluoro-4’-hydroxyacetophenone can undergo degradation, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential impact on cellular processes, including alterations in metabolic pathways and enzyme activity.

Dosage Effects in Animal Models

The effects of 2’-Fluoro-4’-hydroxyacetophenone in animal models vary with different dosages. Studies have indicated that the compound exhibits threshold effects, with specific dosages required to elicit a biochemical response . At higher doses, 2’-Fluoro-4’-hydroxyacetophenone may exhibit toxic or adverse effects, impacting cellular function and overall health. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in various fields.

Metabolic Pathways

2’-Fluoro-4’-hydroxyacetophenone is involved in several metabolic pathways, including the degradation of aromatic compounds. The compound undergoes Baeyer-Villiger oxidation to form 4-hydroxyphenyl acetate, which is further hydrolyzed to hydroquinone . This process involves the action of enzymes such as 4-hydroxyacetophenone monooxygenase and 4-hydroxyphenyl acetate hydrolase. The subsequent degradation of hydroquinone involves additional enzymes, leading to the formation of metabolites that enter the β-ketoadipate pathway .

Transport and Distribution

The transport and distribution of 2’-Fluoro-4’-hydroxyacetophenone within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s solubility and stability play a crucial role in its localization and accumulation within cellular compartments . Understanding the transport mechanisms of 2’-Fluoro-4’-hydroxyacetophenone is essential for elucidating its overall biochemical effects.

Subcellular Localization

2’-Fluoro-4’-hydroxyacetophenone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, impacting various biochemical processes

Propiedades

IUPAC Name |

1-(2-fluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZIRBNZMFUCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369287 | |

| Record name | 2'-Fluoro-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98619-07-9 | |

| Record name | 4-Acetyl-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98619-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2'-Fluoro-4'-hydroxyacetophenone considered an important compound in pharmaceutical research?

A: 2'-Fluoro-4'-hydroxyacetophenone serves as a crucial building block for synthesizing various pharmaceutically active agents. These agents demonstrate potential in treating bacterial and parasitic infections []. Its versatility as a starting material makes it valuable for developing new drugs.

Q2: What synthetic routes are available for producing 2'-Fluoro-4'-hydroxyacetophenone?

A: While the provided abstracts don't delve into specific synthetic routes, one paper mentions a "practical synthesis" of 2'-Fluoro-4'-hydroxyacetophenone []. This suggests the existence of efficient and cost-effective methods for producing this compound on a practical scale. Further investigation into the full text of these papers or related research is recommended for detailed synthetic procedures.

Q3: Are there any studies exploring the derivatives of 2'-Fluoro-4'-hydroxyacetophenone and their biological activities?

A: Yes, research indicates that derivatives of 2'-Fluoro-4'-hydroxyacetophenone, specifically 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -selenadiazoles and their glycosides, have been synthesized []. This suggests ongoing research into modifying the core structure of 2'-Fluoro-4'-hydroxyacetophenone to potentially enhance its biological activity or explore new applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)